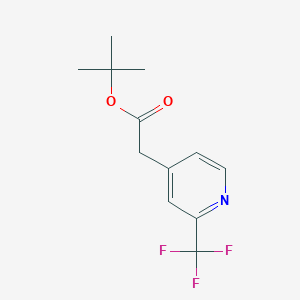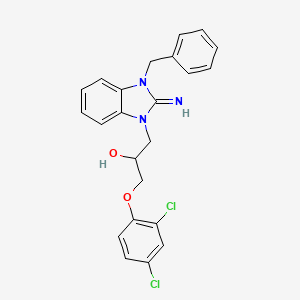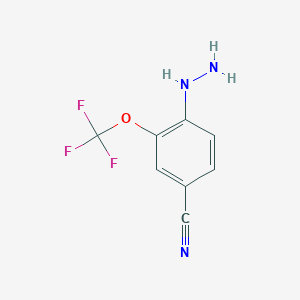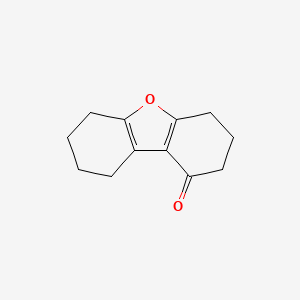
4-iodo-N-methyl-N-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-iodo-N-methyl-N-(trifluoromethyl)aniline: is an organic compound characterized by the presence of iodine, methyl, and trifluoromethyl groups attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Substitution Reaction: One common method for synthesizing 4-iodo-N-methyl-N-(trifluoromethyl)aniline involves the substitution of an iodine atom onto the aniline ring. This can be achieved by reacting 4-iodoaniline with N-methyl-N-(trifluoromethyl)amine under suitable conditions.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where 4-iodoaniline is coupled with a trifluoromethylated boronic acid derivative in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the iodine or methyl groups are oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can target the iodine group, converting it to a less reactive form.
Substitution: The iodine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as 4-iodo-N-methyl-N-(trifluoromethyl)nitroaniline.
Reduction: Reduced derivatives like 4-iodo-N-methyl-N-(trifluoromethyl)aniline hydride.
Substitution: Substituted products such as 4-azido-N-methyl-N-(trifluoromethyl)aniline.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in various catalytic reactions.
Biology:
Biochemical Studies: Utilized in the study of enzyme interactions and protein binding due to its unique structure.
Medicine:
Pharmaceuticals: Investigated for potential use in drug development, particularly in designing molecules with specific biological activities.
Industry:
Material Science: Employed in the development of high-performance materials and polymers.
Wirkmechanismus
The mechanism by which 4-iodo-N-methyl-N-(trifluoromethyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
- 4-iodo-N-methyl-N-(trifluoromethyl)benzamide
- 4-iodo-2-(trifluoromethyl)benzonitrile
Comparison:
- 4-iodo-N-methyl-N-(trifluoromethyl)aniline is unique due to the presence of both methyl and trifluoromethyl groups on the aniline ring, which imparts distinct electronic and steric properties compared to its analogs.
- 4-iodo-N-methyl-N-(trifluoromethyl)benzamide has an amide group, which affects its reactivity and solubility.
- 4-iodo-2-(trifluoromethyl)benzonitrile contains a nitrile group, influencing its chemical behavior and applications.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
Eigenschaften
Molekularformel |
C8H7F3IN |
|---|---|
Molekulargewicht |
301.05 g/mol |
IUPAC-Name |
4-iodo-N-methyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7F3IN/c1-13(8(9,10)11)7-4-2-6(12)3-5-7/h2-5H,1H3 |
InChI-Schlüssel |
NJEMDTXRYLLPNH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=C(C=C1)I)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane](/img/structure/B13979075.png)





![3,7-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B13979117.png)







